molecular formula C₉H₁₈ B1141991 (1S,2S,4S)-1,2,4-trimethylcyclohexane CAS No. 1678-80-4

(1S,2S,4S)-1,2,4-trimethylcyclohexane

Cat. No. B1141991
CAS RN: 1678-80-4
M. Wt: 126.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,4-trimethylcyclohexanes involves strategies that allow for the precise control of the stereochemistry at the 1, 2, and 4 positions of the cyclohexane ring. Mahmoud (1968) demonstrated the synthesis and characterization of the four geometric isomers of the 1,2,4-trimethylcyclohexanes, including techniques like catalytic reduction of olefins and Wolff-Kishner reduction of ketones to achieve the desired stereochemistry (Mahmoud, 1968).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including 1,2,4-trimethylcyclohexane, has been extensively studied to understand their conformational preferences. Shen and Traetteberg (2004) explored the molecular structure of a closely related compound, providing insights into the cyclohexane ring's preferred conformations in the gas phase, which are crucial for understanding the physical and chemical properties of such molecules (Shen & Traetteberg, 2004).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-trimethylcyclohexane isomers under various conditions can shed light on their reactivity and potential applications. For instance, the study of saturated heterocycles by Katritzky and Patel (1979) can provide analogies for understanding the reactions and conformational dynamics of 1,2,4-trimethylcyclohexanes (Katritzky & Patel, 1979).

Physical Properties Analysis

The physical properties of 1,2,4-trimethylcyclohexane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The synthesis and physical constants of its geometric isomers provide valuable data for understanding these properties in detail (Mahmoud, 1968).

Scientific Research Applications

Environmental and Toxicological Assessment

  • Toxicity and Environmental Impact : The study by Paustenbach et al. (2015) discusses the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a compound structurally similar to (1S,2S,4S)-1,2,4-trimethylcyclohexane, and its environmental impact. This industrial solvent was released into the Elk River, impacting about 300,000 residents. The review presents data on the toxicity of crude MCHM, indicating its low to moderate acute and subchronic oral toxicity, and its non-mutagenic and non-carcinogenic nature. The study highlights the importance of understanding the toxicological profile and environmental implications of chemical spills or releases (Paustenbach et al., 2015).

Industrial Applications and Chemical Processes

  • Catalytic Oxidation of Cyclohexene : Cao et al. (2018) provide insights into the controllable and selective catalytic oxidation of cyclohexene, a process crucial in the chemical industry for producing various intermediates. This review could be relevant when considering the chemical transformations or applications of (1S,2S,4S)-1,2,4-trimethylcyclohexane in industrial settings, especially in the context of selective oxidation processes (Cao et al., 2018).
  • Hydrogen Storage and Delivery : Bourane et al. (2016) discuss the feasibility of using organic compounds, specifically cycloalkanes, as hydrogen carriers. This overview might be relevant for exploring the potential of (1S,2S,4S)-1,2,4-trimethylcyclohexane in energy storage and delivery applications, given its structural similarity to cycloalkanes (Bourane et al., 2016).

Material Science and Engineering

  • SILMs for Gas Separations : Scovazzo (2009) evaluates the performance of supported ionic liquid membranes (SILMs) for gas separations and proposes benchmarks and upper limits. Although not directly related to (1S,2S,4S)-1,2,4-trimethylcyclohexane, the findings could guide future research on the potential use of structurally similar compounds in membrane-based separation technologies (Scovazzo, 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1S,2S,4S)-1,2,4-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJPCEVERINRSG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4S)-1,2,4-trimethylcyclohexane

CAS RN

7667-60-9
Record name trans,2,4-Trimethylcyclohexane
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Record name 7667-60-9
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